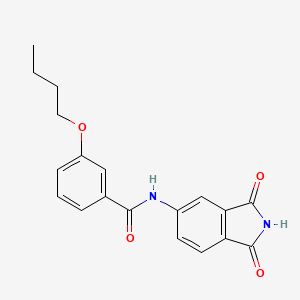
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide, also known as CHEEP, is a novel compound that has recently gained attention in the scientific community due to its potential as a therapeutic agent. CHEEP belongs to a class of compounds known as oxalamides, which have been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Aplicaciones Científicas De Investigación
Structural and Molecular Characterization
Studies involving compounds with complex structural frameworks similar to the mentioned compound often focus on their precise structural characterization. For example, the work by Tessler and Goldberg (2004) on venlafaxine, a compound with a detailed structural analysis, highlights the importance of understanding the molecular conformation and intramolecular interactions for predicting reactivity and functionality (L. Tessler, I. Goldberg, 2004).
Antimicrobial and Antioxidant Activities
The exploration of secondary metabolites from endophytic fungi, as described by Xiao et al. (2014), showcases the potential of complex organic molecules in exhibiting significant antimicrobial and antioxidant activities. This research indicates the utility of structurally intricate compounds in developing new pharmaceuticals with antimicrobial and antioxidant properties (Jian Xiao et al., 2014).
Synthesis and Reactivity
Research on synthesizing oxime derivatives with specific functional groups, as investigated by Dinçer et al. (2005), provides insights into synthetic strategies that could be applicable to synthesizing and modifying compounds like the one . Understanding the reactivity and synthesis of complex molecules can lead to the development of novel materials and drugs (M. Dinçer et al., 2005).
Anticancer Applications
The study by Basu Baul et al. (2009) on amino acetate functionalized Schiff base organotin(IV) complexes highlights the potential anticancer applications of complex organometallic compounds. Such research underscores the importance of structural complexity in designing compounds with specific biological activities, potentially guiding the development of new cancer treatments (T. S. Basu Baul et al., 2009).
Materials Science and Catalysis
Investigations into the synthesis and characterization of multinuclear zinc(II) alkyl derivatives of linked phenoxides, as conducted by Dinger and Scott (2001), illustrate the compound's potential applications in materials science and catalysis. This research highlights how complex compounds can serve as precursors or active sites in catalytic processes, leading to advancements in sustainable chemistry and material production (Maarten B. Dinger, M. J. Scott, 2001).
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(5-hydroxy-3-thiophen-3-ylpentyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c22-12-8-16(17-9-13-25-14-17)7-11-21-19(24)18(23)20-10-6-15-4-2-1-3-5-15/h4,9,13-14,16,22H,1-3,5-8,10-12H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWRTQZKQOZOSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

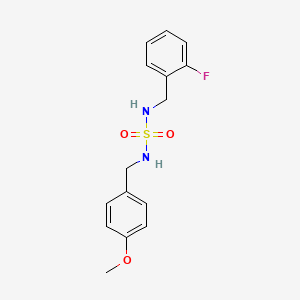


![N-(benzo[d]thiazol-2-yl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2941257.png)
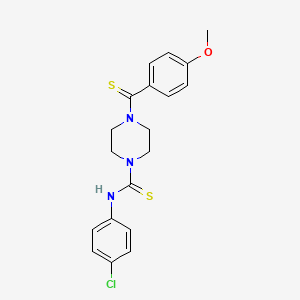

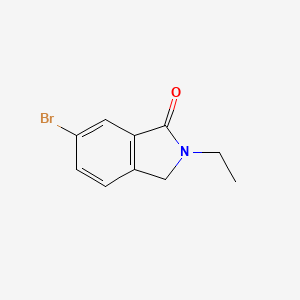


![N-(4-ethylphenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2941264.png)
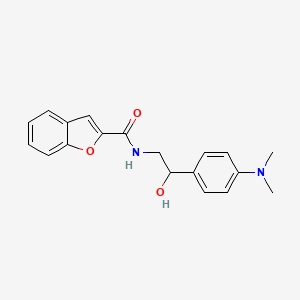
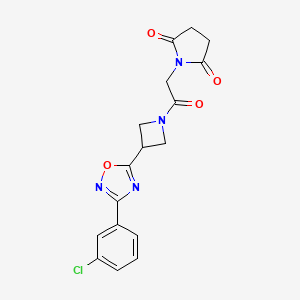
![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2941269.png)
